This compound is derived from various synthetic pathways that explore the reactivity of pyrrolopyridine derivatives. It has been noted in patent literature for its potential therapeutic applications, particularly in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various diseases including cancer and metabolic disorders .
The synthesis of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves several steps:
The molecular structure of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be described as follows:
The molecular formula is , with a molecular weight of approximately 284.32 g/mol. The structural configuration allows for potential hydrogen bonding interactions due to the presence of amino and carbonyl functionalities .
The chemical reactivity of this compound can be explored through various reactions:
These reactions can lead to a variety of derivatives that may enhance biological activity or alter solubility characteristics .
The mechanism of action for 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile primarily involves its role as an inhibitor of SGK-1 kinase.
This mechanism highlights its potential therapeutic applications in treating conditions associated with aberrant SGK-1 activity .
The physical properties of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include:
Chemical properties include:
These properties are crucial for determining suitable formulations for biological testing .
The applications of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are diverse:
Pyrrolopyridines represent a biologically significant class of nitrogen-fused heterocycles characterized by the annelation of pyrrole and pyridine rings. The pyrrolo[2,3-b]pyridine system—specifically exemplified by 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile—features a distinctive [2,3-b] fusion where the pyrrole's C2–C3 bond merges with the pyridine's C5–C6 bond. This topology creates an electron-rich scaffold capable of diverse non-covalent interactions with biological targets [10]. The central tricyclic core consists of a six-membered dihydropyridinone fused to a five-membered pyrrole, further decorated with electron-donating (diamino) and electron-withdrawing (carbonitrile) groups. This arrangement confers planarity to the pyrrolopyridine segment while allowing the 4-methoxyphenyl substituent at N1 to adopt torsional angles facilitating π-stacking interactions. Such structural features enable these molecules to serve as privileged scaffolds in medicinal chemistry, particularly for targeting ATP-binding sites in kinases or DNA-interacting proteins [10].
Table 1: Classification of Pyrrolopyridine Fusion Types and Biological Relevance
Fusion Type | Bond Connectivity | Representative Bioactivity |
---|---|---|
[1,2-a] | Pyrrole C2–C3 : Pyridine C8a–C4a | CNS modulation, Anticancer [10] |
[2,3-b] | Pyrrole C2–C3 : Pyridine C5–C6 | Kinase inhibition, Antiproliferative [10] |
[3,2-c] | Pyrrole C3–C4 : Pyridine C5–C6 | Antiviral, Tubulin inhibition [10] |
The hydrogen bonding capacity of pyrrolo[2,3-b]pyridines is markedly enhanced by substitutions at C4 and C6. In the subject compound, the diamino groups at these positions act as dual hydrogen bond donors, while the endocyclic lactam (C2=O) and pyridine nitrogen serve as acceptors. This creates a multipolar pharmacophore capable of binding to biomolecular targets with high complementarity. X-ray crystallographic analyses of analogous compounds reveal that the dihydro-2-oxo moiety stabilizes a semi-planar conformation essential for intercalation into nucleic acids or enzymatic clefts [10].
The 4-methoxyphenyl group at N1 is a critical determinant of the compound’s electronic and steric profile. This substituent exerts profound effects through:
Table 2: Impact of N1 Substituents on Molecular Properties
N1-Substituent | LogP | Polar Surface Area (Ų) | Notable Biological Effects |
---|---|---|---|
4-Methoxyphenyl | 2.57 | 118.26 [5] | Enhanced solubility, π-donor capacity |
Phenyl | 2.10* | 105.13* | Base scaffold for SAR studies [9] |
4-Chlorophenyl | 2.85* | 93.24* | Increased lipophilicity, reduced H-bonding [7] |
*Calculated values for structural analogues
The 4-methoxyphenyl moiety also mitigates metabolic deactivation by cytochrome P450 enzymes. Ortho-demethylation, a common detoxification pathway for methoxyarenes, is sterically hindered in this configuration, potentially extending the compound’s metabolic half-life in biological systems. This property is exploited in kinase inhibitors where sustained target engagement is crucial [10].
The strategic placement of diamino (C4 and C6) and carbonitrile (C5) groups creates a push-pull electronic system that underpins the compound’s pharmacophore:
Table 3: Molecular Properties Influenced by Functional Groups
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donors | 2 (NH₂ groups) | Enables binding to biomolecular acceptors (C=O, PO₄) [4] |
Hydrogen Bond Acceptors | 6 (N, O, CN) | Facilitates interactions with protein donors (NH, OH) [5] |
Topological Polar Surface Area (TPSA) | 118.26 Ų | Predicts membrane permeability and oral bioavailability [5] |
LogP | 2.57 | Balances lipophilicity for cell penetration and aqueous solubility [5] |
Rotatable Bonds | 2 (N1-aryl, O-CH₃) | Conformational flexibility for target adaptation [5] |
The synergistic effect of these groups is evident in the compound’s desolvation penalty profile. Molecular dynamics simulations reveal that the 4,6-diamino motif undergoes preferential hydration in aqueous media but rapidly dehydrates upon entering hydrophobic binding pockets—a characteristic correlated with high binding affinity. This is quantified by the compound’s enthalpy of solvation (−45.2 kJ/mol), which is less negative than unsubstituted pyrrolopyridines, indicating optimized desolvation kinetics [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0